molecular formula C5H12N2O B184915 3-amino-N,N-dimethylpropanamide CAS No. 1857-18-7

3-amino-N,N-dimethylpropanamide

Cat. No.: B184915
CAS No.: 1857-18-7
M. Wt: 116.16 g/mol
InChI Key: JNDIDJUNNCBHTI-UHFFFAOYSA-N
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Description

3-amino-N,N-dimethylpropanamide is an organic compound with the molecular formula C5H12N2O It is a derivative of propanamide, featuring an amino group and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-amino-N,N-dimethylpropanamide can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanamide with dimethylamine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at room temperature for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of high-throughput reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-amino-N,N-dimethylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and protein modifications.

    Medicine: Research into its potential therapeutic effects and drug development is ongoing.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N,N-dimethylpropanamide is unique due to its specific structural features, such as the presence of both an amino group and two methyl groups on the nitrogen atom. This configuration imparts distinct chemical properties and reactivity compared to similar compounds .

Biological Activity

3-Amino-N,N-dimethylpropanamide (CAS Number: 1857-18-7) is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, particularly in biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula C5H12N2O\text{C}_5\text{H}_{12}\text{N}_2\text{O} and features an amino group and two methyl groups attached to the nitrogen atom. This structure contributes to its solubility in water and various organic solvents, making it useful in laboratory settings.

1. Proteomics Research

This compound has been utilized in proteomics to study protein interactions and functions. Its ability to interact with specific molecular targets, such as enzymes and receptors, suggests its role in modulating biochemical pathways. These interactions are crucial for understanding its potential therapeutic applications.

2. Antiparasitic Activity

Recent studies have indicated that derivatives of this compound exhibit trypanocidal activity against Trypanosoma brucei, the causative agent of sleeping sickness. In vitro assays revealed that certain analogues displayed significant inhibitory concentrations (IC50 < 5 μM), highlighting the compound's potential as a lead structure for developing antiparasitic drugs .

The mechanism of action involves binding to specific enzymes and receptors, which can lead to modulation of their activity. For instance, studies have shown that this compound can influence enzyme kinetics, thereby affecting metabolic pathways crucial for cell survival and proliferation .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of appropriate amines with acyl chlorides under controlled conditions to ensure high yield and purity. Various reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction can be employed to modify the compound's functional groups, allowing for the generation of diverse derivatives with potentially enhanced biological activities.

Case Study 1: Antiparasitic Screening

A study focused on the synthesis of purine analogues using this compound as a key intermediate demonstrated promising results against Leishmania species. The research identified several compounds with potent antileishmanial activity, underscoring the compound's utility in drug discovery efforts aimed at neglected tropical diseases .

Case Study 2: Enzyme Interaction Studies

In another investigation, researchers explored the binding affinity of this compound derivatives to various enzymes involved in metabolic processes. The findings indicated that specific modifications to the compound could enhance its inhibitory effects on target enzymes, suggesting avenues for optimizing its pharmacological profile.

Summary of Biological Activities

Activity TypeDescriptionReferences
Proteomics ResearchStudied for protein interactions and functions
Antiparasitic ActivityExhibits trypanocidal activity against T. brucei
Enzyme InteractionModulates enzyme activity through specific binding

Properties

IUPAC Name

3-amino-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-7(2)5(8)3-4-6/h3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDIDJUNNCBHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508673
Record name N,N-Dimethyl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1857-18-7
Record name N,N-Dimethyl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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